Calculated LogP Advantage Over Non‑Benzyl Analog
The benzyl substituent on the piperidine nitrogen markedly increases lipophilicity compared with the non‑benzyl analog 1‑Boc‑4‑amino‑4‑piperidineacetic acid (CAS 1159983‑30‑8). Predicted clogP for the benzyl‑containing scaffold is approximately 3.3–3.5, whereas the non‑benzyl analog shows a predicted LogP of approximately 0.59, yielding a difference of about 2.7–2.9 log units .
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP/LogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.3–3.5 (predicted for analogous benzyl‑substituted C₁₉H₂₈N₂O₄ scaffold) |
| Comparator Or Baseline | 1‑Boc‑4‑amino‑4‑piperidineacetic acid (CAS 1159983‑30‑8): predicted LogP ≈ 0.59 |
| Quantified Difference | ΔlogP ≈ +2.7 to +2.9 |
| Conditions | In silico prediction; structures evaluated using ACD/LogP or XLOGP3 algorithms |
Why This Matters
A 2.7‑log‑unit increase in lipophilicity can translate into significantly higher membrane permeability, which is critical when the compound is employed as a building block for cell‑permeable probes or prodrugs.
- [1] SILDrug database, Structure‑based prediction for C₁₉H₂₈N₂O₄S scaffold: Formula C₁₉H₂₈N₂O₄S, MW 380.51, clogP 3.34. View Source
